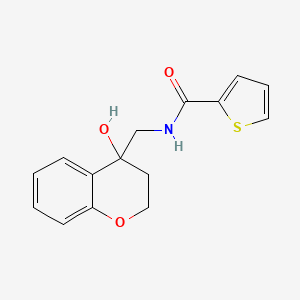

N-((4-hydroxychroman-4-yl)methyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-hydroxychroman-4-yl)methyl)thiophene-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure that combines a chroman ring with a thiophene ring, making it an interesting subject for various fields of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)thiophene-2-carboxamide typically involves the condensation of 4-hydroxychroman-4-ylmethylamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Reaction Conditions

The synthesis requires careful control of:

-

Temperature : Optimal temperatures are necessary to promote reaction efficiency and yield.

-

pH Levels : Maintaining appropriate pH levels is crucial to minimize by-products.

-

Inert Atmosphere : Utilizing inert atmospheres can prevent unwanted side reactions, enhancing the purity of the final product.

Chemical Reactions Involving N-((4-hydroxychroman-4-yl)methyl)thiophene-2-carboxamide

This compound can participate in various chemical reactions due to its functional groups:

Hydrolysis

The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Oxidation and Reduction Reactions

The presence of hydroxyl groups allows for potential oxidation reactions, while the thiophene ring may undergo reduction under specific conditions.

Substitution Reactions

The thiophene ring can participate in electrophilic substitution reactions, making it versatile for further synthetic modifications.

Mechanism of Action and Biological Activity

This compound is believed to interact with specific biological targets, potentially inhibiting enzymes involved in inflammatory pathways. This suggests its application in treating various diseases characterized by inflammation.

Biological Targets

Research indicates that this compound may exhibit moderate solubility in organic solvents, allowing it to interact effectively with biological systems. Its stability across various pH conditions further supports its potential as a therapeutic agent.

Antioxidant and Antibacterial Activity

Research has demonstrated that derivatives of thiophene carboxamides exhibit notable antioxidant and antibacterial activities, suggesting that this compound may possess similar properties .

Inhibitory Effects on Enzymes

In vitro studies indicate that compounds with similar structures can inhibit β-lactamase enzymes, which play a role in antibiotic resistance, thus presenting a pathway for developing new antibacterial agents .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

N-((4-hydroxychroman-4-yl)methyl)thiophene-2-carboxamide features a dual-ring structure combining a chroman moiety with a thiophene ring. This configuration enhances its chemical reactivity and biological activity, making it a valuable scaffold in drug development. The presence of hydroxyl and carboxamide functional groups further contributes to its interaction capabilities with biological targets, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties . Studies have demonstrated its efficacy against various bacterial strains, suggesting potential use as an antibacterial agent. For example, the compound has shown promising results in inhibiting the growth of antibiotic-resistant strains of Escherichia coli and other Gram-positive bacteria .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects . Its ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases.

Antioxidant Activity

This compound has demonstrated antioxidant properties , which are crucial in protecting cells from oxidative stress-related damage. This activity is particularly relevant in the context of neurodegenerative diseases and age-related conditions where oxidative stress plays a significant role .

Research Insights and Case Studies

- Antibacterial Efficacy : A study highlighted the compound's ability to inhibit the growth of ESBL-producing E. coli, demonstrating significant antibacterial activity at varying concentrations. The minimum inhibitory concentration (MIC) values indicated strong potential for use against resistant bacterial strains .

- Inflammatory Response Modulation : In vitro studies have shown that this compound can reduce pro-inflammatory cytokines, suggesting its application in managing inflammatory diseases.

- Oxidative Stress Protection : Experimental data indicate that the compound can scavenge free radicals effectively, thereby reducing oxidative stress markers in cellular models .

Comparative Analysis of Biological Activities

Wirkmechanismus

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Uniqueness

N-((4-hydroxychroman-4-yl)methyl)thiophene-2-carboxamide is unique due to its combined chroman and thiophene structure, which imparts distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions and applications compared to simpler thiophene derivatives .

Biologische Aktivität

N-((4-hydroxychroman-4-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, antioxidant, and other therapeutic properties, supported by relevant studies and data.

Structure and Properties

The compound features a thiophene ring, which is well-known for its diverse biological activities. Thiophene derivatives have been extensively studied for their roles in drug discovery, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer effects. The presence of the hydroxychroman moiety enhances the compound's pharmacological profile by potentially improving solubility and bioavailability.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of thiophene derivatives, indicating that modifications to the thiophene structure can enhance activity against various pathogens. For instance:

- In vitro Studies : Research on related thiophene compounds has shown significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Compounds with similar structures to this compound have demonstrated inhibition rates surpassing standard antibiotics like ampicillin .

| Compound | Pathogen Tested | Inhibition Rate (%) |

|---|---|---|

| This compound | E. coli | 83.3 |

| Similar Thiophene Derivative | S. aureus | 82.6 |

| Similar Thiophene Derivative | P. aeruginosa | 86.9 |

Antioxidant Activity

The antioxidant properties of thiophene derivatives are also noteworthy. For example, compounds structurally similar to this compound have shown significant inhibition of free radicals in various assays.

- ABTS Method : A study reported that certain thiophene derivatives exhibited up to 62% inhibition compared to ascorbic acid, a standard antioxidant . This suggests that the compound may possess similar or enhanced antioxidant capabilities.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Molecular docking studies indicate that thiophene derivatives can effectively bind to enzymes involved in bacterial resistance mechanisms, such as β-lactamases.

- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding interactions, which stabilize the binding of the compound to target proteins .

Case Studies and Research Findings

Several studies provide insights into the biological activities of thiophene derivatives:

- Antimicrobial Efficacy : A comparative study highlighted that certain thiophene compounds exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .

- Therapeutic Applications : Thiophenes have been explored for their roles in treating conditions such as inflammation and cancer, with ongoing research aimed at optimizing their efficacy through structural modifications .

Eigenschaften

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c17-14(13-6-3-9-20-13)16-10-15(18)7-8-19-12-5-2-1-4-11(12)15/h1-6,9,18H,7-8,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEXXXUYBFENSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.